molecular formula C18H20ClFN4O B5261952 N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5261952
M. Wt: 362.8 g/mol
InChI Key: AUVJYSHMBXPTQE-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a chloropyridine moiety, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a series of reactions to introduce the desired functional groups.

    Introduction of the Fluorophenyl Group: The 4-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the piperazine derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridine moiety, converting it to a more reactive amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-Chloropyridin-2-yl)-2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}acetamide
  • **N-(5-Chloropyridin-2-yl)-2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}acetamide
  • **N-(5-Chloropyridin-2-yl)-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}acetamide

Uniqueness

N-(5-Chloropyridin-2-yl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O/c19-15-3-6-17(21-11-15)22-18(25)13-24-9-7-23(8-10-24)12-14-1-4-16(20)5-2-14/h1-6,11H,7-10,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVJYSHMBXPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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